molecular formula C5H10N2O3 B13321587 (3R)-3-aminoazetidin-2-one, acetic acid

(3R)-3-aminoazetidin-2-one, acetic acid

Cat. No.: B13321587
M. Wt: 146.14 g/mol
InChI Key: GCANMCUQWOLTLB-HSHFZTNMSA-N
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Description

(3R)-3-aminoazetidin-2-one, acetic acid is a compound that features a four-membered azetidine ring with an amino group at the third position and an acetic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminoazetidin-2-one, acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and nitro compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

acetic acid;(3R)-3-aminoazetidin-2-one

InChI

InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4)/t2-;/m1./s1

InChI Key

GCANMCUQWOLTLB-HSHFZTNMSA-N

Isomeric SMILES

CC(=O)O.C1[C@H](C(=O)N1)N

Canonical SMILES

CC(=O)O.C1C(C(=O)N1)N

Origin of Product

United States

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